2'-Fucosyllactose

Pathogen adhesion inhibition HMO bioactivity Enteric infection prevention

2'-Fucosyllactose (2'-FL, CAS 41263-94-9) is the most abundant fucosylated HMO in breast milk (mean 2.58 g/L), featuring a unique α1,2-fucosidic bond that confers structure-specific anti-adhesive activity against Campylobacter jejuni (26% inhibition) and Salmonella enterica (12%)—properties absent in 3-FL or GOS. EU Commission Decision 2016/376 authorizes 2'-FL as a novel food ingredient with a ≥95% purity specification, establishing a regulatory benchmark for infant formula and prebiotic research. Select 2'-FL when quantitative HMO profiling or pathogen-specific bioactivity is required; structural analogs cannot replicate its bifidobacterial growth kinetics or colitis mitigation efficacy.

Molecular Formula C18H32O15
Molecular Weight 488.4 g/mol
CAS No. 41263-94-9
Cat. No. B036931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fucosyllactose
CAS41263-94-9
SynonymsALPHA-L-FUC-[1->2]-BETA-D-GAL-[1->4]-D-GLC; 2-FUCOSYL-D-LACTOSE; 2'-FUCOSYLLACTOSE; 2'FL-BSA; FUC-ALPHA1-2GAL-BETA1-4GLC; 2'-FUCOSYLLACTOSE FROM HUMAN MILK; α-l-fuc-(1→2)-β-d-gal-(1→4)-d-glc; (2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymeth
Molecular FormulaC18H32O15
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1
InChIKeyHWHQUWQCBPAQQH-BWRPKUOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fucosyllactose (2'-FL) CAS 41263-94-9: Scientific and Industrial Procurement Overview


2'-Fucosyllactose (2'-FL), CAS 41263-94-9, is a fucosylated human milk oligosaccharide (HMO) and the most abundant oligosaccharide in human breast milk, accounting for approximately 31% of total HMO content [1]. As a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose linked via an α1,2-fucosidic bond [2], 2'-FL serves as a critical reference standard and functional ingredient across microbiome research, infant nutrition, and prebiotic development. Unlike non-fucosylated HMOs or generic prebiotic fibers, 2'-FL exhibits structure-specific bioactivity including selective bifidobacterial enrichment and pathogen anti-adhesion properties that are not replicable by simpler carbohydrate alternatives [3].

Why Generic Substitution of 2'-Fucosyllactose (CAS 41263-94-9) Fails: Evidence of Structure-Specific Functional Differentiation


Substituting 2'-fucosyllactose with structurally similar HMOs or generic prebiotic carbohydrates is scientifically unjustified due to documented differences in bioactivity, bacterial utilization patterns, and physiological outcomes. 2'-FL possesses a unique α1,2-fucosyl linkage to the terminal galactose of lactose [1], whereas analogs like 3-fucosyllactose (3-FL) feature an α1,3 linkage and non-fucosylated HMOs such as lacto-N-neotetraose (LNnT) lack fucose entirely. These structural variations produce quantitatively distinct anti-adhesive activity against enteric pathogens [2], differential growth kinetics in clinically relevant Bifidobacterium strains [3], and divergent efficacy in pre-clinical colitis models when compared to widely used industrial prebiotics like galacto-oligosaccharides (GOS) [4]. Furthermore, 2'-FL's abundance in human milk (weighted mean 2.58 g/L) exceeds that of all other individual HMOs [5], establishing it as the predominant fucosylated oligosaccharide that drives HMO-mediated biological effects. These structure-function relationships preclude functional interchangeability.

2'-Fucosyllactose (2'-FL) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Differential Anti-Adhesion Activity of 2'-FL versus 3-FL Against Pathogenic Bacteria

In a direct head-to-head comparison, 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL) demonstrated distinct inhibitory profiles against bacterial adhesion to human intestinal epithelial cells (Caco-2). While both compounds reduced adhesion of enteropathogenic E. coli and P. aeruginosa, 2'-FL uniquely inhibited C. jejuni and S. enterica adhesion, which 3-FL did not significantly affect [1]. This differential activity is attributable to the α1,2-fucosyl linkage in 2'-FL versus the α1,3 linkage in 3-FL [1]. For P. aeruginosa adhesion to respiratory epithelial cells (A549), 2'-FL achieved 24% reduction compared to 23% for 3-FL, demonstrating comparable but not identical efficacy [1].

Pathogen adhesion inhibition HMO bioactivity Enteric infection prevention

Superior Colitis-Preventing Efficacy of 2'-FL Compared to GOS at Equivalent Dosage

In a direct comparative study evaluating colitis-preventing effects in a DSS-induced chronic colitis mouse model, 2'-fucosyllactose (2'-FL) demonstrated superior efficacy relative to galacto-oligosaccharides (GOS), the predominant prebiotic in animal milk and a common industrial alternative. At an equivalent oral dosage of 500 mg/kg body weight, 2'-FL was reported as more effective than GOS in mitigating colitis symptoms, gut barrier disruption, and colonic inflammation [1]. The two prebiotics induced differential gut microbiota responses: 2'-FL and GOS differentially affected Romboutsia inhibition and enrichment of Akkermansia, Bifidobacterium, Faecalibaculum, and unclassified Lachnospiraceae [1].

Colitis prevention Gut microbiota modulation Prebiotic efficacy

Strain-Specific Bifidobacterial Growth Kinetics Differentiate 2'-FL from 3-FL and DiFL

Growth kinetic analysis revealed strain-dependent differences in the utilization of fucosylated HMOs by Bifidobacterium longum subsp. infantis. The type strain ATCC 15697 grew significantly slower on 2'-FL compared to 3-FL, with only the 24-hour time point showing less growth on 3-FL than on 2-FL [1]. In contrast, the commercial probiotic strain Bi-26 exhibited similar growth, metabolite secretion, and transcription profiles for 2'-FL and 3-FL, while difucosyllactose (diFL) induced significantly slower growth and distinct metabolic pathway activation in both strains compared to 2'-FL or 3-FL [1]. Bi-26 demonstrated faster overall growth and produced unique metabolites when utilizing FLs compared to the type strain [1].

Bifidobacterium growth HMO utilization Probiotic research

Regulatory-Grade Purity Specification of 2'-FL Establishes Procurement Benchmark

The European Union's authorization of 2'-O-fucosyllactose as a novel food ingredient establishes a legally defined purity specification that serves as a procurement benchmark. The specification mandates assay purity of not less than 95%, with strict limits on related substances including D-Lactose (≤1.0 w/w%), L-Fucose (≤1.0 w/w%), difucosyl-D-lactose isomers (≤1.0 w/w%), and 2'-fucosyl-D-lactulose (≤0.6 w/w%) [1]. Commercial-grade 2'-FL is available at varying purity levels, including food grade (≥94%) and high-purity research grades exceeding 99% [2], enabling application-specific procurement.

Regulatory compliance Novel food ingredient Purity specification

Human Milk Abundance of 2'-FL Exceeds That of All Other Individual HMOs

A weighted meta-analysis of published human milk oligosaccharide concentrations established that 2'-fucosyllactose (2'-FL) is the most abundant individual HMO in human milk. The weighted mean concentration of 2'-FL was calculated to be 2.58 g/L, which is approximately 4.5-fold higher than 3-fucosyllactose (3-FL, 0.57 g/L), 2.7-fold higher than lacto-N-tetraose (LNT, 0.94 g/L), 9.2-fold higher than 3'-sialyllactose (3'-SL, 0.28 g/L), and 6.6-fold higher than 6'-sialyllactose (6'-SL, 0.39 g/L) [1]. This quantitative dominance underpins the disproportionate physiological relevance of 2'-FL among the HMO class.

Human milk composition HMO abundance Infant nutrition

Optimal Research and Industrial Application Scenarios for 2'-Fucosyllactose (CAS 41263-94-9)


Infant Formula Fortification Requiring Physiologically Relevant HMO Supplementation

Infant formula manufacturers seeking to approximate human milk HMO composition must prioritize 2'-FL supplementation given its weighted mean concentration of 2.58 g/L in human milk, which exceeds all other individual HMOs by 2.7- to 9.2-fold [1]. EU regulatory approval (Commission Implementing Decision 2016/376) authorizes 2'-FL as a novel food ingredient with a defined purity specification of ≥95% assay [2], establishing a clear procurement and quality benchmark. Substituting 3-FL, LNnT, or other HMOs cannot achieve the same quantitative HMO profile, as 2'-FL is the predominant fucosylated oligosaccharide in human milk [1].

Pathogen Anti-Adhesion Studies Targeting Campylobacter jejuni and Salmonella enterica

Researchers investigating HMO-mediated inhibition of enteric pathogen adhesion should select 2'-FL over 3-FL when the target pathogens include Campylobacter jejuni or Salmonella enterica. Direct comparative data demonstrate that 2'-FL inhibits C. jejuni adhesion to Caco-2 cells by 26% and S. enterica adhesion by 12%, whereas 3-FL does not significantly inhibit these pathogens [1]. For studies focusing on enteropathogenic E. coli (29% reduction with 3-FL vs 18% with 2'-FL) or P. aeruginosa on Caco-2 cells (26% reduction with 3-FL vs 17% with 2'-FL), 3-FL may be the appropriate comparator or alternative, but pathogen-specific efficacy differences preclude functional interchangeability [1].

Preclinical Colitis Models Requiring Maximum Therapeutic Efficacy from Prebiotic Intervention

Investigators designing preclinical studies of colitis prevention or treatment should select 2'-FL over GOS when maximal efficacy is the primary endpoint. At an equivalent oral dosage of 500 mg/kg body weight in a DSS-induced chronic colitis mouse model, 2'-FL demonstrated superior efficacy in mitigating colitis symptoms, gut barrier disruption, and colonic inflammation compared to GOS [1]. The differential microbiota modulation profiles—with 2'-FL and GOS showing distinct effects on Romboutsia inhibition and enrichment of Akkermansia, Bifidobacterium, and Faecalibaculum—further support selection based on desired microbial outcomes [1].

Bifidobacterium Strain Characterization and Probiotic-HMO Compatibility Studies

Microbiome researchers characterizing HMO utilization by Bifidobacterium strains must use authentic 2'-FL reference material, as growth kinetics differ significantly between 2'-FL and structural analogs. The type strain B. longum subsp. infantis ATCC 15697 exhibits significantly slower growth on 2'-FL compared to 3-FL, while the commercial probiotic Bi-26 shows comparable growth on both substrates but markedly slower growth on diFL [1]. These strain-specific and substrate-specific differences in growth rate, metabolite production, and transcriptional response demonstrate that 3-FL or diFL cannot serve as proxies for 2'-FL in utilization assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Fucosyllactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.